2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a thiazole ring, making it a unique and potentially valuable chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,4-dichlorothien-3-yl) ethanone with thiourea under acidic conditions.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced by reacting the thiazole derivative with difluoroacetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiazole ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted thiazole derivatives with various functional groups such as amines or thiols.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thioethers.
Scientific Research Applications
2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichloro-1,3-thiazol-5-yl)acetic acid: Lacks the difluoro group, which may affect its reactivity and biological activity.
2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoropropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical stability and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2680535-80-0 |
---|---|
Molecular Formula |
C5HCl2F2NO2S |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.